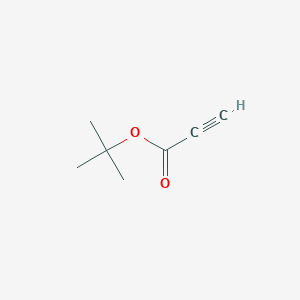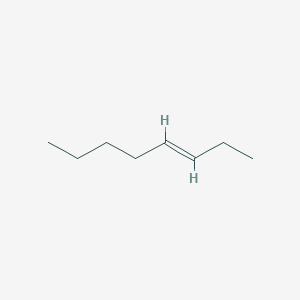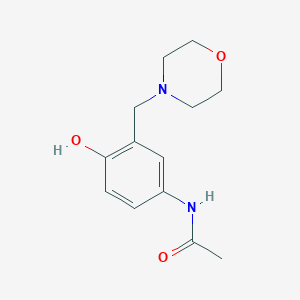
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide, also known as NM-3, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis in cancer cells through the activation of certain signaling pathways.
Biochemische Und Physiologische Effekte
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide for lab experiments is its potential as an anticancer agent. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as the potential for developing new cancer drugs. However, one of the limitations of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide. One area of interest is the development of new cancer drugs based on the structure of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide. Another area of interest is the study of the potential of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide in the treatment of other diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide and its potential for use in various scientific research applications.
Conclusion:
In conclusion, N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide is a synthetic compound that has shown potential in various scientific research applications. Its potential as an anticancer agent and its various biochemical and physiological effects make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and potential for use in various scientific research applications.
Synthesemethoden
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with morpholine to form 4-nitrobenzylmorpholine. This compound is then reduced to 4-aminobenzylmorpholine, which is further reacted with 4-hydroxyphenylacetic acid to yield N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide has been studied for its potential in various scientific research applications. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
CAS-Nummer |
13886-00-5 |
|---|---|
Produktname |
N-(4-Hydroxy-3-(4-morpholinylmethyl) phenyl)acetamide |
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)14-12-2-3-13(17)11(8-12)9-15-4-6-18-7-5-15/h2-3,8,17H,4-7,9H2,1H3,(H,14,16) |
InChI-Schlüssel |
GDYRUTUBRQXWSW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCOCC2 |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CN2CCOCC2 |
Synonyme |
N-(4-HYDROXY-3-(4-MORPHOLINYLMETHYL) PHENYL)ACETAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



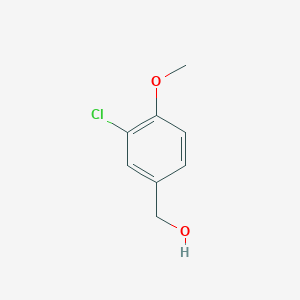
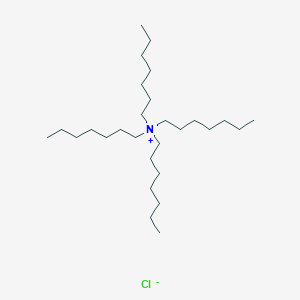
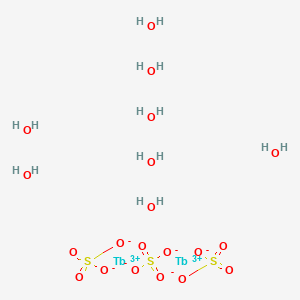
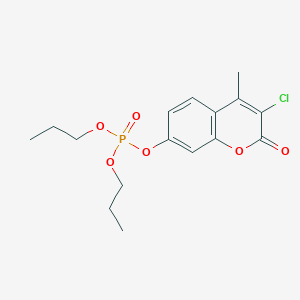
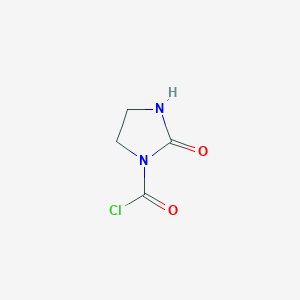
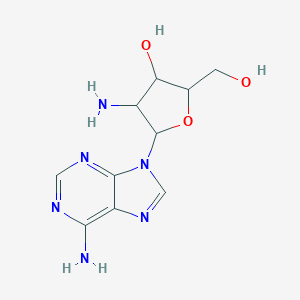
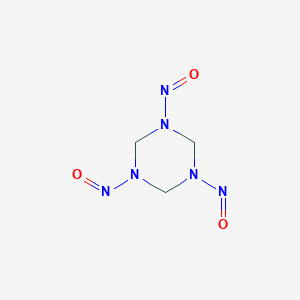
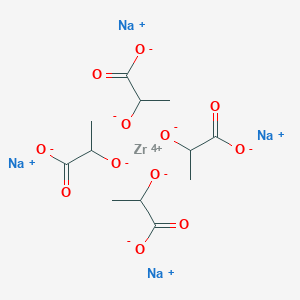
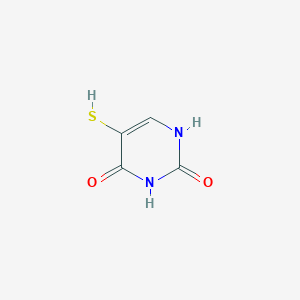
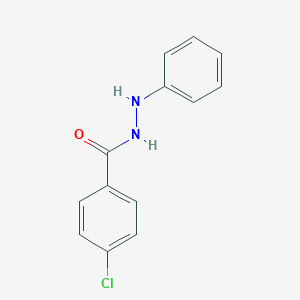
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
